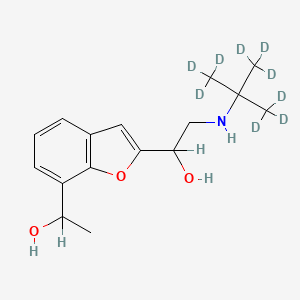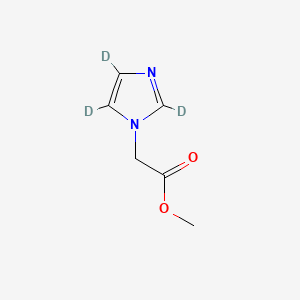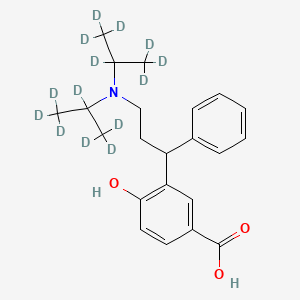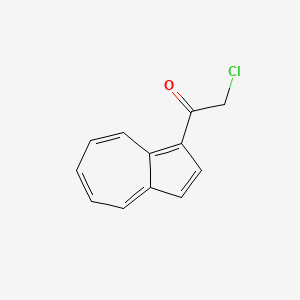
1-chloroacetyl-azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroacetyl-azulene is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and vibrant blue color Azulene itself is composed of fused cyclopentadiene and cycloheptatriene rings, which contribute to its distinct properties
Métodos De Preparación
The synthesis of 1-chloroacetyl-azulene typically involves the introduction of a chloroacetyl group to the azulene core. One common method is the reaction of azulene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Azulene+ClCOCH2Cl→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Chloroacetyl-azulene undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cyclization Reactions: Under certain conditions, this compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloroacetyl-azulene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Biological Studies: Researchers use this compound to study enzyme interactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 1-chloroacetyl-azulene depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting enzyme activity or receptor binding. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
Comparación Con Compuestos Similares
1-Chloroacetyl-azulene can be compared with other azulene derivatives, such as guaiazulene and chamazulene. These compounds share the azulene core but differ in their substituents, leading to variations in their chemical reactivity and applications. For example:
Guaiazulene: Known for its anti-inflammatory properties and use in cosmetics.
Chamazulene: Found in chamomile oil, with applications in traditional medicine.
The unique chloroacetyl group in this compound distinguishes it from these derivatives, providing distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
100124-66-1 |
|---|---|
Fórmula molecular |
C12H9ClO |
Peso molecular |
204.653 |
Nombre IUPAC |
1-azulen-1-yl-2-chloroethanone |
InChI |
InChI=1S/C12H9ClO/c13-8-12(14)11-7-6-9-4-2-1-3-5-10(9)11/h1-7H,8H2 |
Clave InChI |
HHVRZMRINFOOPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)CCl |
Sinónimos |
Ethanone, 1-(1-azulenyl)-2-chloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



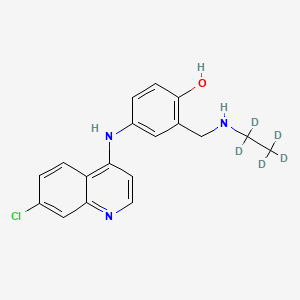
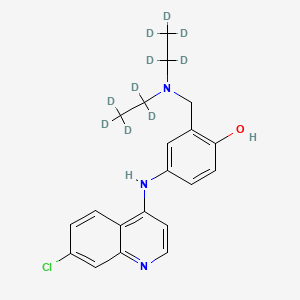

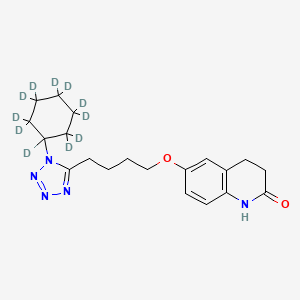
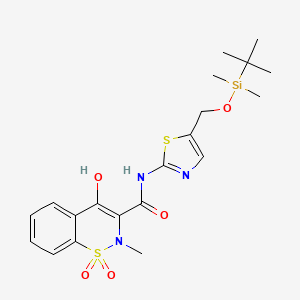
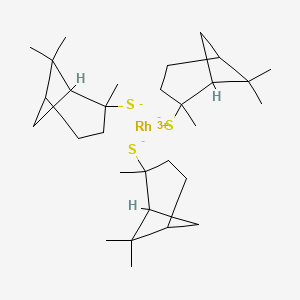
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
